
Einecs 241-242-9
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Platinum(II) nitrate can be synthesized through the reaction of platinum metal with concentrated nitric acid. The reaction typically occurs under controlled conditions to ensure the complete dissolution of platinum and the formation of the nitrate salt. The general reaction is as follows:
Pt+2HNO3→Pt(NO3)2+H2
Industrial Production Methods
In industrial settings, the production of Platinum(II) nitrate involves the use of high-purity platinum and nitric acid. The process is carried out in large reactors where temperature and pressure are carefully monitored to optimize yield and purity. The resulting product is then purified through crystallization and filtration techniques to obtain high-grade Platinum(II) nitrate suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
Platinum(II) nitrate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation states of platinum.
Reduction: It can be reduced to elemental platinum or lower oxidation states.
Substitution: It can participate in ligand exchange reactions where the nitrate ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like hydrogen gas or sodium borohydride.
Substitution: Ligands such as chloride ions or ammonia can be used in substitution reactions.
Major Products Formed
Oxidation: Higher oxidation state platinum compounds.
Reduction: Elemental platinum or platinum(0) complexes.
Substitution: Platinum complexes with different ligands, such as platinum chloride or platinum ammine complexes.
Wissenschaftliche Forschungsanwendungen
Platinum(II) nitrate has a wide range of scientific research applications:
Chemistry: Used as a catalyst in various chemical reactions, including hydrogenation and oxidation reactions.
Biology: Investigated for its potential use in biological systems, particularly in the study of platinum-based drugs.
Medicine: Explored for its potential in cancer treatment due to its ability to form complexes with DNA.
Wirkmechanismus
The mechanism of action of Platinum(II) nitrate involves its ability to form coordination complexes with various ligands. In biological systems, it can interact with DNA, leading to the formation of platinum-DNA adducts that interfere with DNA replication and transcription. This property is particularly relevant in the context of platinum-based chemotherapy drugs, where the formation of such adducts leads to the inhibition of cancer cell growth .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Platinum(IV) nitrate: Another platinum nitrate compound with a higher oxidation state.
Platinum(II) chloride: A platinum compound with chloride ligands instead of nitrate.
Platinum(II) ammine complexes: Platinum compounds with ammonia ligands.
Uniqueness
Platinum(II) nitrate is unique due to its specific oxidation state and nitrate ligands, which confer distinct chemical properties and reactivity. Its ability to participate in various chemical reactions and form stable complexes makes it a versatile compound in both research and industrial applications .
Eigenschaften
CAS-Nummer |
17200-00-9 |
|---|---|
Molekularformel |
C22H45NO2 |
Molekulargewicht |
355.6 g/mol |
IUPAC-Name |
N-ethylethanamine;(Z)-octadec-9-enoic acid |
InChI |
InChI=1S/C18H34O2.C4H11N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-3-5-4-2/h9-10H,2-8,11-17H2,1H3,(H,19,20);5H,3-4H2,1-2H3/b10-9-; |
InChI-Schlüssel |
HOKMYEORIPLLGI-KVVVOXFISA-N |
Isomerische SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)O.CCNCC |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC(=O)O.CCNCC |
Physikalische Beschreibung |
Liquid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


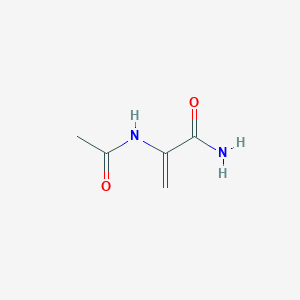
![2-chloro-6-methoxy-4-[(E)-2-nitroethenyl]phenol](/img/structure/B14138029.png)
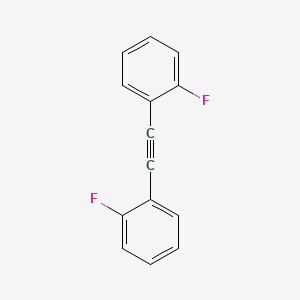
![(2-Chloro-2,2-difluoroethyl)[(4-methylphenyl)methyl]amine](/img/structure/B14138050.png)
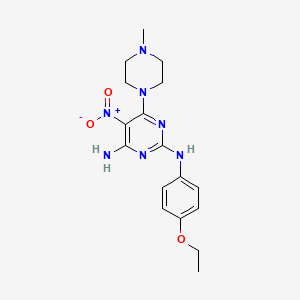
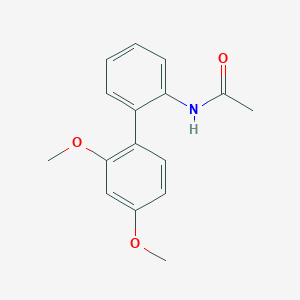
![4-{(E)-[(4-methylphenyl)imino]methyl}benzoic acid](/img/structure/B14138071.png)
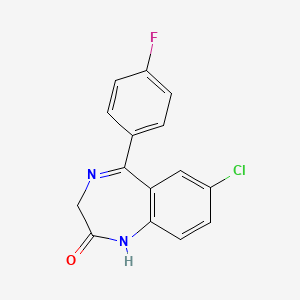
![2-[1-(3-Methylbenzyl)piperidin-4-yl]ethanamine](/img/structure/B14138077.png)
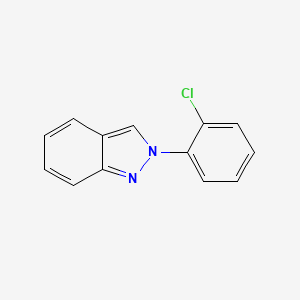
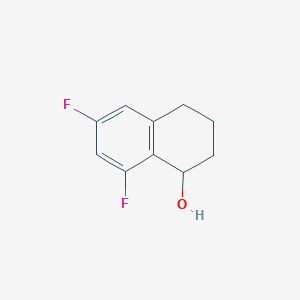

![5-Methyl-[1,1'-biphenyl]-2-carboxamide](/img/structure/B14138102.png)

